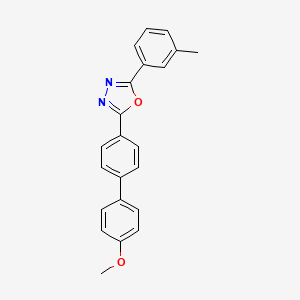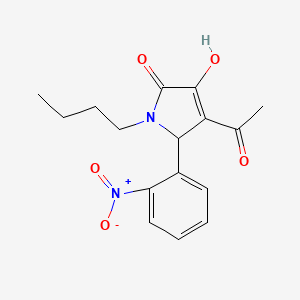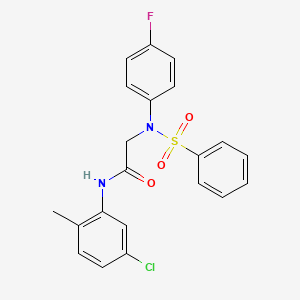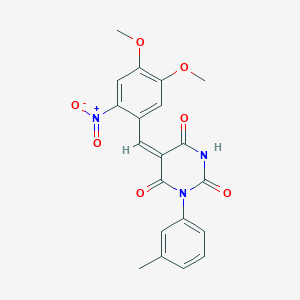![molecular formula C11H14F3N3O2 B5228468 (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine](/img/structure/B5228468.png)
(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine, also known as NTBC, is a chemical compound that has been widely used in scientific research due to its unique properties. NTBC is a potent inhibitor of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which plays a crucial role in the biosynthesis of aromatic amino acids.
作用机制
(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine acts as a potent inhibitor of HPPD, which is involved in the biosynthesis of aromatic amino acids. By inhibiting HPPD, (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine prevents the production of these amino acids, leading to a depletion of the aromatic amino acid pool in cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine depend on the specific system being studied. In plants, HPPD inhibition by (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine leads to a decrease in chlorophyll content and a reduction in plant growth. In mammalian cells, (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has been shown to induce apoptosis, or programmed cell death, in cancer cells.
实验室实验的优点和局限性
One of the major advantages of using (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine in lab experiments is its potency as an HPPD inhibitor. This allows for precise control over the biosynthesis of aromatic amino acids in cells. However, one limitation of using (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine is its potential toxicity, particularly in mammalian cells. Careful consideration must be given to the concentration of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine used in experiments to avoid unwanted side effects.
未来方向
There are several future directions for research involving (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine. One area of interest is the development of new HPPD inhibitors with improved potency and selectivity. Another area of research is the investigation of the role of HPPD inhibition in the treatment of cancer and other diseases. Finally, the use of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine as a tool to study the biosynthesis of other important biomolecules, such as lipids and nucleic acids, is an area of potential future research.
合成方法
The synthesis of (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine involves a series of chemical reactions, starting from the reaction of 2-nitro-4-trifluoromethylphenol with 4-aminobutylamine in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine.
科学研究应用
(4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has been extensively used in scientific research, particularly in the field of biochemistry and molecular biology. It has been used as a tool to study the biosynthesis of aromatic amino acids and the role of HPPD in this process. (4-aminobutyl)[2-nitro-4-(trifluoromethyl)phenyl]amine has also been used to investigate the effects of HPPD inhibition on plant growth and development.
属性
IUPAC Name |
N'-[2-nitro-4-(trifluoromethyl)phenyl]butane-1,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2/c12-11(13,14)8-3-4-9(10(7-8)17(18)19)16-6-2-1-5-15/h3-4,7,16H,1-2,5-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KREYCWRUIBAACK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-[(5-oxo-2-phenyl-1,3-oxazol-4(5H)-ylidene)methyl]phenyl 2-furoate](/img/structure/B5228386.png)
![N,N-diethyl-2-{[(2-methyl-1,3-benzothiazol-5-yl)oxy]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5228389.png)


![N,N'-(4b,9b-diphenyl-4b,5,9b,10-tetrahydroindolo[3,2-b]indole-3,8-diyl)dibenzamide](/img/structure/B5228419.png)
![1-{[5-(aminocarbonyl)-3-thienyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B5228423.png)


![methyl (2S*,4S*,5R*)-5-(2-fluorophenyl)-4-({[(1-hydroxycyclohexyl)methyl]amino}carbonyl)-1-methyl-2-pyrrolidinecarboxylate](/img/structure/B5228454.png)
![[1'-acetyl-4-(2-chlorobenzyl)-1,4'-bipiperidin-4-yl]methanol](/img/structure/B5228461.png)
![2-(2,4-dichlorobenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5228476.png)

![ethyl [2-(4-chlorophenyl)-1-cyano-2-hydroxyvinyl]phenylphosphinate](/img/structure/B5228500.png)
![2-{[4-(aminosulfonyl)phenyl]amino}-2-oxoethyl 3-(2,5-dioxo-1-pyrrolidinyl)benzoate](/img/structure/B5228508.png)